PHA 568487 free base
Description
Overview of Alpha 7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChRs) in Biological Systems
Alpha 7 nicotinic acetylcholine receptors are a subtype of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. nih.gov Structurally, the α7 nAChR is a homopentamer, meaning it is composed of five identical α7 subunits. nih.govwikipedia.org These receptors are widely distributed throughout the central nervous system, particularly in brain regions crucial for cognitive processes like the hippocampus and cortex. mdpi.com They are also found on various non-neuronal cells, including immune cells, which underscores their role in modulating inflammation. mdpi.comnih.gov
Activation of α7 nAChRs leads to a rapid influx of calcium ions into the cell. nih.govamegroups.org This calcium signaling triggers a cascade of downstream events, including the release of other neurotransmitters, modulation of synaptic plasticity, and regulation of gene transcription. nih.govamegroups.org Consequently, α7 nAChRs are implicated in a wide array of physiological processes such as learning, memory, and attention. nih.govwikipedia.org Dysregulation of α7 nAChR function has been associated with various neurological and psychiatric disorders. mdpi.com
Significance of Selective α7 nAChR Agonists in Translational Research
The development of selective α7 nAChR agonists is of paramount importance for translational research. These compounds serve as powerful tools to dissect the specific roles of the α7 nAChR in complex biological systems, distinguishing its functions from those of other nAChR subtypes. nih.gov Given the receptor's involvement in cognition and inflammation, selective agonists are being investigated for their therapeutic potential in a variety of conditions. mdpi.commdpi.com
In preclinical studies, selective α7 nAChR agonists have demonstrated promising effects. For instance, they have been shown to possess neuroprotective properties by reducing neuroinflammation and oxidative stress in models of ischemic stroke. medchemexpress.complos.org Furthermore, the activation of α7 nAChRs is linked to the cholinergic anti-inflammatory pathway, a mechanism by which the nervous system can modulate peripheral immune responses. mdpi.com However, a significant challenge in the clinical translation of these agonists has been the lack of efficacy in human trials, possibly due to issues with selectivity and receptor desensitization. nih.govtandfonline.com This highlights the ongoing need for the development of more refined and effective α7 nAChR modulators. tandfonline.com
Contextualizing PHA 568487 (Free Base) within Agonist Development
PHA 568487 (free base) represents a significant effort in the development of selective α7 nAChR agonists. targetmol.com It was designed to have high affinity and selectivity for the α7 nAChR, with markedly lower affinity for other receptors like the 5-HT3 receptor. tocris.com This selectivity is crucial for attributing its biological effects directly to the activation of α7 nAChRs.
Research has shown that PHA 568487 can effectively reduce neuroinflammation. medchemexpress.comchemsrc.com For example, it has been observed to prevent the activation of NF-κB, a key transcription factor involved in the inflammatory response. medchemexpress.comchemsrc.com In animal models of ischemic stroke, treatment with PHA 568487 has been shown to reduce infarct volume and decrease the infiltration of inflammatory cells. medchemexpress.complos.org These findings underscore the potential of PHA 568487 as a research tool to further elucidate the role of α7 nAChRs in neuroinflammatory processes and to explore new therapeutic strategies.
Chemical Properties of PHA 568487 (free base)
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
| SMILES | c1cc2c(cc1C(=O)N[C@H]3CN4CCC3CC4)OCCO2 |
Receptor Binding Profile of PHA 568487
| Receptor | Kᵢ (nM) | IC₅₀ (µM) | % Inhibition |
|---|---|---|---|
| α7 nAChR | 44 | - | - |
| 5-HT₃ | 2800 | - | - |
| α3β4 nAChR | - | > 100 | - |
| α1β1δγ nAChR | - | > 100 | - |
| α4β2 nAChR | - | - | < 1 |
| hERG | - | - | 5 |
Data sourced from Tocris Bioscience. tocris.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14/h1-2,9,11,13H,3-8,10H2,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVXHMJTVXZFPD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047285 | |
| Record name | PHA-00568487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527680-56-4 | |
| Record name | PHA-568487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-00568487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-568487 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9IF5SIJ2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions of Pha 568487 Free Base
Target Specificity and Affinity for α7 nAChRs
PHA 568487 demonstrates a pronounced affinity for the α7 nAChR. Research indicates that this compound binds effectively to the receptor, which is a critical first step in initiating its biological effects.
Binding affinity studies have quantified the interaction between PHA 568487 and the α7 nAChR. The inhibitor constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. For PHA 568487, the Ki value for the α7 nAChR has been reported to be 44 nM rndsystems.com. While specific receptor occupancy studies are not detailed in the available literature, its high affinity suggests that it can occupy a significant number of α7 nAChRs at therapeutic concentrations.
Interactive Data Table: Binding Affinity of PHA 568487
| Receptor | Ki (nM) |
|---|---|
| α7 nAChR | 44 rndsystems.com |
A key feature of PHA 568487 is its selectivity for the α7 nAChR over other receptor types, which minimizes off-target effects. The compound shows significantly lower affinity for other nicotinic receptor subtypes and serotonergic receptors. For instance, its binding affinity for the 5-HT3 receptor is considerably weaker, with a Ki value of 2800 nM rndsystems.com. Furthermore, studies have shown minimal to no significant inhibition of α4β2, α3β4, and α1β1δγ nAChR subtypes, underscoring its specific action on α7 nAChRs rndsystems.com.
Interactive Data Table: Receptor Selectivity Profile of PHA 568487
| Receptor Subtype | Activity |
|---|---|
| α3β4 | IC50 > 100 μM rndsystems.com |
| α1β1δγ | IC50 > 100 μM rndsystems.com |
Mechanisms of Agonistic Action at α7 nAChRs
As an agonist, PHA 568487 activates the α7 nAChR, mimicking the action of the endogenous neurotransmitter acetylcholine (B1216132). This activation triggers a series of molecular events, beginning with the modulation of the ion channel and leading to the activation of intracellular signaling pathways.
The α7 nAChR is a type of ionotropic receptor, meaning it forms an ion channel that opens in response to ligand binding. nih.govcas.czfrontiersin.org The binding of PHA 568487 to the α7 nAChR induces a conformational change in the receptor protein, which opens the channel pore. This allows for the rapid influx of cations, most notably calcium (Ca2+) and sodium (Na+), into the cell. This ion flux alters the cell's membrane potential and intracellular calcium concentration, thereby modulating cellular activity.
The influx of calcium ions following α7 nAChR activation acts as a second messenger, initiating a cascade of downstream signaling events. Activation of the α7 nAChR by agonists like PHA 568487 has been linked to the modulation of several key intracellular pathways. One such pathway is the Akt/GSK3β pathway, which is involved in cell survival and neuroprotection. Additionally, the cholinergic anti-inflammatory pathway can be activated, which involves the inhibition of pro-inflammatory signaling cascades such as the TLR4/Myd88/NF-κB pathway nih.govsigmaaldrich.com. This can lead to a reduction in the production of inflammatory cytokines like TNF-α nih.govmedrxiv.org.
Molecular and Cellular Mechanisms Mediated by Pha 568487 Free Base
Modulation of Inflammatory Pathways
PHA 568487 exerts its anti-inflammatory effects by intervening in key signaling cascades that govern the expression of inflammatory mediators. This modulation occurs through the cholinergic anti-inflammatory pathway, a mechanism linking the nervous and immune systems. mdpi.com
A central mechanism of PHA 568487's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of the α7nAChR by PHA 568487 has been shown to reduce the expression of NF-κB. This inhibitory effect is crucial as NF-κB is a primary transcription factor that regulates the gene expression of numerous pro-inflammatory cytokines and chemokines. In experimental models, PHA 568487 was found to downregulate the TLR4/Myd88/NF-κB signaling pathway, thereby attenuating inflammatory responses.
PHA 568487 has a profound impact on the expression profiles of cytokines and chemokines, significantly dampening the inflammatory cascade in various experimental settings. mdpi.comnih.gov
Research has consistently shown that PHA 568487 significantly reduces the concentration of a wide array of pro-inflammatory cytokines. In studies involving human peripheral blood mononuclear cells (PBMCs), stimulation with PHA 568487 led to a marked decrease in cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govmedrxiv.org Similarly, in an in vivo acute inflammation model, treatment with PHA 568487 resulted in a significant reduction of IL-6, Chemokine (C-C motif) ligand 2 (CCL2, also known as MCP-1), and numerous other inflammatory mediators. nih.gov
The tables below summarize the observed reduction in key pro-inflammatory cytokines and chemokines following treatment with PHA 568487 in different experimental models.
Table 1: Effect of PHA 568487 on Cytokine Expression in Human PBMCs
| Cytokine/Chemokine | Effect | Reference |
|---|---|---|
| TNFα | Decreased | nih.govmedrxiv.org |
| IL-1β | Decreased | nih.govmedrxiv.org |
| IL-6 | Decreased | nih.gov |
| IL-2 | Decreased | nih.govmedrxiv.org |
| IL-4 | Decreased | nih.govmedrxiv.org |
| IL-5 | Decreased | nih.govmedrxiv.org |
| IL-7 | Decreased | nih.govmedrxiv.org |
| IL-10 | Decreased | nih.govmedrxiv.org |
| IL-12 (p70) | Decreased | nih.govmedrxiv.org |
| IL-17A | Decreased | nih.govmedrxiv.org |
| IFN-γ | Decreased | nih.gov |
| MCP-1 (CCL2) | Decreased | nih.govmedrxiv.org |
| MIP-1β | Decreased | nih.govmedrxiv.org |
| G-CSF | Decreased | nih.gov |
| GM-CSF | Decreased | nih.govmedrxiv.org |
Table 2: Effect of PHA 568487 on Cytokine Expression in an Acute Air Pouch Inflammation Model
| Cytokine/Chemokine | Effect | Reference |
|---|---|---|
| IL-6 | Decreased | nih.gov |
| CCL2 (MCP-1) | Decreased | nih.gov |
| CCL25 | Decreased | nih.gov |
| CCL27 | Decreased | nih.gov |
| CXCL1 (GRO1) | Decreased | nih.gov |
| CXCL2 (MIP2) | Decreased | nih.gov |
| CXCL5 | Decreased | nih.gov |
| CXCL10 (IP-10) | Decreased | nih.gov |
| CXCL11 | Decreased | nih.gov |
| CXCL12 (SDF-1) | Decreased | nih.gov |
| CXCL16 | Decreased | nih.gov |
| MIP1a | Decreased | nih.gov |
A significant consequence of the PHA 568487-mediated reduction in chemokines is the diminished recruitment of leukocytes to sites of inflammation. Many of the downregulated chemokines are potent chemoattractants for various immune cells. For instance, the observed decrease in CXCL1 and CXCL2 is known to reduce the infiltration of neutrophils. Similarly, the reduction of CXCL10 and CCL2 (MCP-1) impacts the recruitment of monocytes, while lower levels of CCL27 and CXCL10 affect the chemotaxis of T cells. This demonstrates that PHA 568487 can disrupt the process of leukocyte infiltration, a critical step in the propagation of inflammatory responses.
Regulation of Cytokine and Chemokine Expression Profiles
Influence on Oxidative Stress Responses
Beyond its anti-inflammatory effects, PHA 568487 also influences cellular responses to oxidative stress. This is achieved by modulating the expression of genes involved in the endogenous antioxidant defense system.
Activation of the α7nAChR by PHA 568487 has been shown to result in the increased expression of antioxidant genes. researchgate.net In a murine model of ischemic stroke, treatment with PHA 568487 led to an upregulation of these protective genes. researchgate.net This mechanism helps to counterbalance the damaging effects of reactive oxygen species (ROS) produced during inflammatory and ischemic events. While specific upregulation of Superoxide Dismutase 1 (SOD1) or Glutathione Peroxidase 1 (GPX1) has not been detailed in the context of PHA 568487, the general increase in antioxidant gene expression is a key component of its protective effects. researchgate.net This is further supported by findings that PHA 568487 treatment can reduce the expression of pro-oxidant enzymes like NADPH oxidase. researchgate.net
Modulation of NADPH Oxidase Activity and Reactive Oxygen Species Production
Research indicates that PHA 568487 exerts a significant influence on cellular oxidative balance, partly by modulating the activity of NADPH oxidase. researchgate.netnih.gov NADPH oxidase is a key enzyme responsible for producing reactive oxygen species (ROS), which, in excess, contribute to cellular damage and neuroinflammation. researchgate.netnih.govnih.gov
| Marker | Effect of PHA 568487 Treatment | Associated Outcome |
|---|---|---|
| NADPH Oxidase | Decreased | Reduced production of reactive oxygen species |
| Anti-oxidant Genes | Increased Expression | Enhanced cellular defense against oxidative stress |
Effects on Microglial and Macrophage Phenotypes
Microglia, the resident immune cells of the brain, and macrophages that infiltrate from the periphery, are critical players in the response to injury and disease. frontiersin.orgnih.gov These cells can adopt different functional phenotypes, broadly categorized as pro-inflammatory (M1) or anti-inflammatory/pro-resolution (M2). frontiersin.org PHA 568487 has been shown to modulate the balance of these phenotypes, promoting a shift away from a damaging pro-inflammatory state. researchgate.netnih.gov
Activation of the α7 nAChR by PHA 568487 promotes the polarization of microglia and macrophages towards the M2 phenotype. nih.gov This state is characterized by the release of anti-inflammatory cytokines and factors that support tissue repair and debris clearance. In a preclinical model of ischemic stroke, mice treated with PHA 568487 exhibited a significant increase in the number of M2 macrophages in the affected brain regions. nih.gov This shift is believed to be a key mechanism behind the compound's ability to resolve neuroinflammation and foster a regenerative environment. researchgate.net
| Phenotype | Key Characteristics | Effect of PHA 568487 |
|---|---|---|
| M1 (Pro-inflammatory) | Produces inflammatory cytokines; promotes inflammation | Suppressed/Decreased numbers nih.gov |
| M2 (Anti-inflammatory) | Promotes tissue repair and inflammation resolution | Promoted/Increased numbers nih.gov |
Impact on Neuronal Survival and Neurodegeneration
The ultimate goal of neuroprotective therapies is to preserve neurons and their function. PHA 568487 achieves this through multiple mechanisms that directly counter the processes of neuronal death and degeneration seen after an injury like an ischemic stroke. patsnap.comnih.gov
Pyroptosis is a highly inflammatory form of programmed cell death that is implicated in neuronal loss in various neurological conditions. nih.govmdpi.com Research into the neuroprotective effects of α7 nAChR activation suggests that one of the potential mechanisms involved is the inhibition of neuronal pyroptosis. nih.gov By activating this receptor, compounds like PHA 568487 may interfere with the inflammasome signaling cascade (e.g., NLRP3 or NLRP1) that executes this specific death pathway, thereby improving neuronal survival in the face of inflammatory insults. nih.govnih.gov
| Parameter | Method of Measurement | Effect of PHA 568487 |
|---|---|---|
| Apoptotic Neurons | TUNEL Staining | Reduced number of positive neurons medchemexpress.comnih.gov |
| Cell Neurodegeneration | Histological Analysis | Decreased patsnap.comnih.gov |
| Infarct Volume | Imaging Analysis | Reduced medchemexpress.com |
| Neuronal Pyroptosis | Mechanistic Inference | Inhibition suggested as a possible mechanism nih.gov |
Preclinical Efficacy of Pha 568487 Free Base in Disease Models
Neurological and Neuroinflammatory Disease Models
The selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PHA 568487, has demonstrated significant therapeutic potential in various preclinical models of neurological and neuroinflammatory diseases. Its mechanism of action is primarily centered on the cholinergic anti-inflammatory pathway, which modulates immune responses and reduces inflammation.
In experimental models of ischemic stroke, PHA 568487 has shown promise in mitigating the multifaceted damage caused by cerebral ischemia.
Table 1: Effect of PHA 568487 on Pro-inflammatory Cells in a Mouse Model of Ischemic Stroke
| Treatment Group | Percentage of CD68+ Cells in Peri-infarct Area (Day 3) | Percentage of CD68+ Cells in Peri-infarct Area (Day 14) |
|---|---|---|
| Saline | 24 ± 2% | 16 ± 2% |
| PHA 568487 | 20 ± 2% | 9 ± 3% |
Data adapted from a study on C57BL/6 mice with pMCAO. plos.org
Beyond reducing the physical damage to the brain, PHA 568487 has also been shown to improve functional recovery after an ischemic stroke. In rat models, treatment with this α7 nAChR agonist led to improved neurofunctional outcomes nih.gov. This corresponds with findings in mice, where PHA 568487 treatment reduced functional deficits following pMCAO plos.org.
Cerebral edema and disruption of the blood-brain barrier (BBB) are critical secondary injuries that exacerbate the initial damage from a stroke. Research has indicated that PHA 568487 can address these complications. In rats, treatment with PHA 568487 demonstrated a protective effect on the integrity of the BBB and blood vessels in the brain after cerebral ischemia nih.gov. Furthermore, studies in mice with ischemic stroke combined with a bone fracture have shown that activation of the α7 nAChR can reduce brain edema physiology.org.
The systemic inflammatory response to a peripheral injury, such as a bone fracture, can worsen the outcomes of a concurrent ischemic stroke. PHA 568487 has been investigated in models that replicate this complex clinical scenario. In mice subjected to both ischemic stroke and a bone fracture, treatment with the α7 nAChR agonist was found to reduce brain injury, neuroinflammation, and oxidative stress researchgate.net. This suggests a potential role for PHA 568487 in mitigating the compounded neurological damage in patients with multiple traumatic injuries.
Systemic inflammation, even in the absence of direct brain injury, can lead to neuroinflammation and subsequent cognitive deficits. PHA 568487 has shown efficacy in models of this nature. In a mouse model of tibia fracture followed by endotoxemia (exposure to lipopolysaccharide, LPS), a condition that induces a significant systemic inflammatory response, systemic administration of PHA 568487 reduced pro-inflammatory cytokines and neuroinflammation nih.gov. Specifically, it significantly attenuated the presence of activated microglia/macrophages (CD11b+/CD68+ cells) in the hippocampus, a brain region crucial for memory, and improved cognitive function nih.gov.
Table 2: Effect of PHA 568487 on Hippocampal Microglia/Macrophage Activation
| Treatment Group | CD68+ and CD11b+ Cell Activation (Day 3) | CD68+ and CD11b+ Cell Upregulation (Day 7) |
|---|---|---|
| Surgery + LPS | Increased | Upregulated |
| Surgery + LPS + PHA 568487 | Significantly Reduced | Prevented |
Data derived from a study in mice with tibia fracture and endotoxemia. nih.gov
Neonatal Brain Injury Models: Differential Effects on Inflammation and Tissue Loss
In preclinical models of neonatal brain injury, the efficacy of PHA 568487 has been evaluated, revealing differential effects on inflammatory markers versus tissue preservation. A study utilizing a model of hypoxic-ischemic (HI) brain injury in neonatal mice investigated the impact of PHA 568487 on inflammatory gene expression, caspase-3 activity, tissue loss, and microglial activation researchgate.netresearchgate.net.
The research found a sex-specific immunomodulatory effect. In male pups, administration of PHA 568487 resulted in a significant decrease in the gene expression of several inflammatory cytokines, namely CCL2/MCP-1, CCL5/RANTES, and IL-6, in the injured brain hemisphere 24 hours after the HI event when compared to saline-treated controls researchgate.netresearchgate.netescholarship.org. This effect on cytokine expression was not observed in female pups researchgate.netescholarship.org.
| Outcome Measured | Effect of PHA 568487 in Male Pups | Effect of PHA 568487 in Female Pups | Time Point |
|---|---|---|---|
| CCL2/MCP-1, CCL5/RANTES, IL-6 mRNA Expression | Decreased | No Effect | 24h post-HI |
| TNFα, IL-1β, CD68 mRNA Expression | No Effect | No Effect | 24h post-HI |
| Caspase-3 Activity | No Effect | No Effect | 24h post-HI |
| Neuronal Tissue Loss | No Effect | No Effect | 24h & 7 days post-HI |
| Microglia Activation | No Effect | No Effect | 7 days post-HI |
| Motor Function | No Effect | No Effect | 24h & 48h post-HI |
Models of Microgliosis (e.g., GRN Haploinsufficiency)
The therapeutic potential of PHA 568487 has been explored in the context of microgliosis, particularly in models relevant to frontotemporal dementia (FTD) caused by mutations in the progranulin gene (GRN). Progranulin deficiency leads to excessive microgliosis and an amplified inflammatory response escholarship.orgnih.gov.
In cellular models of progranulin deficiency, PHA 568487 demonstrated a clear anti-inflammatory effect. Specifically, treatment with PHA 568487 strongly suppressed the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses, in progranulin-deficient microglial cells escholarship.orgnih.gov. Research showed that PHA 568487 led to a dose-dependent suppression of NF-κB activation in these cells following stimulation with inflammatory agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNFα) escholarship.org. This suggests that targeting the α7 nicotinic acetylcholine receptor (α7 nAChR) pathway, for which PHA 568487 is a selective agonist, may be a beneficial strategy for mitigating the neuroinflammation associated with progranulin haploinsufficiency escholarship.orgnih.gov.
| Model System | Key Pathology | Effect of PHA 568487 |
|---|---|---|
| Progranulin-deficient (Grn-/-) microglia | Excessive NF-κB activation upon stimulation (LPS or TNFα) | Dose-dependent suppression of NF-κB activation |
Systemic Inflammatory Models
The anti-inflammatory properties of PHA 568487 have been characterized using the murine air pouch model, a standard in vivo assay for studying localized acute inflammation escholarship.orgnih.govnih.gov. In this model, the injection of an inflammatory stimulus like LPS into the air pouch triggers a robust inflammatory response, including the production of numerous cytokines nih.gov.
Treatment with PHA 568487 demonstrated a significant and selective modulatory effect on this cytokine response. Out of 33 cytokines measured in the air pouch exudate, PHA 568487 significantly decreased the concentration of 12 specific cytokines compared to control animals escholarship.org. The suppressed cytokines included a range of chemokines and interleukins, such as IL-6, CCL2, and CXCL1, indicating a broad-spectrum dampening of the acute inflammatory cascade escholarship.org. This study confirmed the potent immunomodulatory effects of PHA 568487 in a model of acute systemic inflammation escholarship.orgnih.gov.
| Cytokine | Effect of PHA 568487 Treatment |
|---|---|
| CCL27 | Decreased |
| CXCL5 | Decreased |
| IL-6 | Decreased |
| CXCL10 | Decreased |
| CXCL11 | Decreased |
| CXCL1 | Decreased |
| CCL2 | Decreased |
| MIP-1a (CCL3) | Decreased |
| MIP-2 (CXCL2) | Decreased |
| CXCL16 | Decreased |
| CXCL12 | Decreased |
| CCL25 | Decreased |
Building on its demonstrated anti-inflammatory effects, PHA 568487 was investigated in a permanent occlusion model of acute myocardial infarction in mice to determine if dampening the inflammatory response could improve cardiac outcomes escholarship.orgnih.gov. An excessive inflammatory reaction following myocardial infarction can contribute to further heart damage and the development of heart failure.
Despite the promising immunomodulatory effects observed in the air pouch model, treatment with PHA 568487 did not lead to improved cardiac function or a reduction in infarct size escholarship.orgnih.gov. Echocardiography assessments performed at 24 hours and 7 days after the myocardial infarction showed no significant differences between the PHA 568487-treated group and the control group in key cardiac parameters escholarship.org. Specifically, there were no alterations in myocardial infarct size, ejection fraction, cardiac output, or stroke volume escholarship.org. This outcome indicates that, in a model of myocardial infarction without reperfusion, the systemic anti-inflammatory activity of PHA 568487 did not translate into a beneficial effect on cardiac structure or function escholarship.orgnih.gov.
| Cardiac Outcome Parameter | Effect of PHA 568487 (vs. Control) | Time Point of Assessment |
|---|---|---|
| Myocardial Infarct Size | No Alteration | 24h & 7 days post-MI |
| Ejection Fraction | No Alteration | 24h & 7 days post-MI |
| Cardiac Output | No Alteration | 24h & 7 days post-MI |
| Stroke Volume | No Alteration | 24h & 7 days post-MI |
Pharmacokinetics and Metabolism of Pha 568487 Free Base
Species-Specific Metabolic Pathways
The metabolism of PHA 568487 has been studied in several nonclinical species, including rats, dogs, and monkeys, to understand its biotransformation. nih.govresearchgate.net In vivo studies following oral administration, as well as in vitro experiments using cryopreserved hepatocytes and hepatic subcellular fractions, have identified the primary metabolic pathways. nih.govresearchgate.net
The principal routes of metabolism for PHA 568487 involve oxidation of two main sites on the molecule: the benzo nih.govmdpi.comdioxane moiety and the quinuclidine (B89598) ring. nih.gov
Oxidation of the Benzo nih.govmdpi.comdioxane Moiety: This is a major biotransformation pathway. nih.gov Initial oxidation leads to the formation of metabolites M8 and M10, which are then further oxidized to a variety of secondary metabolites. nih.gov The most significant of these are the carboxylic acid metabolites, M1 and M2, which result from the oxidative cleavage of the dioxane ring. nih.gov These two metabolites are the principal ones observed in the plasma, urine, and hepatocyte incubations across all species studied. nih.gov
Quinuclidine Oxidation: This represents another important metabolic pathway. nih.gov Oxidation of the nitrogen atom on the quinuclidine ring results in the formation of an N-oxide metabolite, designated as M12. nih.gov This metabolite has also been consistently observed in all species investigated. nih.gov
The enzymes responsible for the quinuclidine oxidation have been identified as Cytochrome P450 2D6 (CYP2D6) and Flavin-containing monooxygenase 1 (FMO1). nih.gov The involvement of these enzymes in the N-oxidation of the quinuclidine structure is a notable aspect of PHA 568487's metabolism. nih.gov
| Metabolic Pathway | Key Metabolites | Species Observed | Enzymatic Contributor |
| Oxidation of Benzo nih.govmdpi.comdioxane Moiety | M8, M10 (Initial), M1, M2 (Principal Carboxylic Acids) | Rats, Dogs, Monkeys | Not specified |
| Quinuclidine Oxidation | M12 (N-oxide) | Rats, Dogs, Monkeys | CYP2D6, FMO1 |
Brain Penetration Characteristics
A critical characteristic for a centrally acting therapeutic agent is its ability to cross the blood-brain barrier (BBB). PHA 568487 has been described as a brain-penetrant molecule. rndsystems.com This is supported by its demonstrated efficacy in animal models of central nervous system (CNS) disorders. For instance, treatment with PHA 568487 has been shown to reduce brain injury and improve neurological function in mice with ischemic stroke. escholarship.org Such effects would not be possible without the compound reaching its target, the α7 nAChRs, within the brain.
| Evidence Type | Observation | Implication |
| Preclinical Efficacy | Reduces neuroinflammation and neuronal injury in a mouse model of ischemic stroke. escholarship.org | The compound reaches pharmacologically relevant concentrations in the brain to exert its therapeutic effects. |
| In Vitro Studies | Prevents NF-κB activation in microglia/macrophages. escholarship.org | The compound can interact with its target receptors on brain-resident immune cells. |
Oral Bioavailability Considerations
PHA 568487 has been noted to be an orally active compound. rndsystems.com This is a significant advantage for a potential therapeutic agent, as oral administration is generally preferred for patient convenience and compliance. The primary metabolism studies in rats, dogs, and monkeys were conducted using oral administration, which further indicates that the compound is absorbed from the gastrointestinal tract to an extent sufficient to allow for systemic exposure and subsequent metabolism. nih.govresearchgate.net
Although specific percentages of oral bioavailability (F%) in different species have not been detailed in the available literature, the consistent observation of metabolites in the plasma and urine following oral dosing confirms systemic absorption. nih.gov
| Indicator | Finding | Significance |
| Route of Administration in Preclinical Studies | Administered orally in metabolism studies in rats, dogs, and monkeys. nih.govresearchgate.net | Demonstrates that the compound is absorbed systemically after oral ingestion. |
| Detection of Metabolites | Principal metabolites (M1, M2, M12) are found in plasma and urine post-oral administration. nih.gov | Confirms that the parent compound reaches the systemic circulation and undergoes metabolism. |
| Compound Description | Described as "orally active" in scientific literature. rndsystems.com | Suggests that the compound has sufficient oral bioavailability to be pharmacologically active when administered via this route. |
Advanced Research Methodologies and Techniques Employed
In Vivo Imaging Techniques
In vivo imaging provides a non-invasive window into the dynamic biological processes occurring within a living organism. In the study of PHA 568487, positron emission tomography (PET) and magnetic resonance imaging (MRI) have been pivotal in understanding its impact on neuroinflammation, brain edema, and blood-brain barrier integrity.
[18F]DPA-714 PET Imaging for Neuroinflammation Monitoring
Positron Emission Tomography (PET) imaging with the radioligand [18F]DPA-714 has emerged as a powerful tool for the quantitative evaluation of neuroinflammation. [18F]DPA-714 binds to the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes, key cellular players in neuroinflammatory processes.
In preclinical models of cerebral ischemia, treatment with PHA 568487 has been shown to significantly reduce neuroinflammation, a finding supported by a decrease in [18F]DPA-714 binding in the ischemic brain regions. Current time information in Perth, AU.peeref.comflowrepository.org Studies in ischemic rats demonstrated that administration of PHA 568487 led to a notable reduction in the [18F]DPA-714 PET signal at day 7 after middle cerebral artery occlusion (MCAO), indicating a dampening of the inflammatory response. peeref.comflowrepository.org This reduction in neuroinflammation correlated with smaller cerebral infarct volumes and improved neurological outcomes in the treated animals. peeref.comflowrepository.org
The application of [18F]DPA-714 PET imaging allows for the spatiotemporal tracking of neuroinflammation, providing valuable insights into the therapeutic efficacy of compounds like PHA 568487.
Magnetic Resonance Imaging (T2W and DCE-MRI) for Brain Edema and BBB Integrity
Magnetic Resonance Imaging (MRI) is a versatile imaging modality that offers excellent soft-tissue contrast, making it ideal for assessing brain anatomy and pathology. In the context of PHA 568487 research, T2-weighted (T2W) MRI and Dynamic Contrast-Enhanced MRI (DCE-MRI) have been employed to evaluate brain edema and the integrity of the blood-brain barrier (BBB).
Brain edema, the accumulation of excess fluid in the brain, is a serious complication of ischemic stroke. T2W MRI is sensitive to changes in tissue water content, with edematous regions appearing as hyperintense (bright) signals. Studies have shown that treatment with PHA 568487 can reduce brain edema in mouse models of ischemic stroke. ismrm.org This is evidenced by a decrease in the hyperintense signal on T2W images in the ischemic hemisphere of treated animals.
DCE-MRI, which involves the administration of a contrast agent, is utilized to assess the permeability of the BBB. A compromised BBB allows the contrast agent to leak from the blood vessels into the brain parenchyma, which can be quantified. While some studies have shown that PHA 568487 treatment can improve BBB integrity, as suggested by the increased expression of tight junction proteins, other research indicates that the activation of α7 nAChRs by PHA 568487 did not directly influence BBB permeability as measured by MRI. peeref.comismrm.org
Cellular and Molecular Assays
Cellular and molecular assays provide detailed information at the microscopic level, complementing the macroscopic view offered by in vivo imaging. These techniques are essential for dissecting the specific cellular and molecular pathways modulated by PHA 568487.
Multiplex Immunoassays for Cytokine Profiling
Multiplex immunoassays, such as bead-based assays, enable the simultaneous measurement of multiple cytokines and chemokines in a single sample. This technology has been instrumental in characterizing the anti-inflammatory effects of PHA 568487.
In an air pouch model of acute inflammation, treatment with PHA 568487 significantly decreased the concentration of a wide array of pro-inflammatory cytokines. nih.gov Analysis of the exudate from the air pouch using a multiplex assay revealed a significant reduction in 12 out of 33 measured cytokines in mice treated with a high dose of PHA 568487. nih.govnih.gov
Table 1: Effect of PHA 568487 on Cytokine Concentrations in an Air Pouch Model of Inflammation
| Cytokine/Chemokine | Fold Change vs. Control |
|---|---|
| IL-6 | ↓ |
| CCL27 | ↓ |
| CXCL5 | ↓ |
| CXCL10 (IP-10) | ↓ |
| CXCL11 | ↓ |
| CXCL1 (GROα) | ↓ |
| CCL2 (MCP-1) | ↓ |
| MIP-1α (CCL3) | ↓ |
| CXCL2 (MIP-2) | ↓ |
| CXCL16 | ↓ |
| CXCL12 (SDF-1) | ↓ |
| CCL25 | ↓ |
Data derived from a study where high-dose PHA 568487 significantly decreased the concentration of these 12 cytokines compared to control mice in an air pouch model of inflammation. nih.gov
These findings demonstrate the potent and broad-spectrum anti-inflammatory properties of PHA 568487.
Real-time RT-PCR for Gene Expression Analysis (e.g., Anti-oxidant Genes, NADPH Oxidase)
Real-time reverse transcription-polymerase chain reaction (RT-PCR) is a sensitive technique used to quantify the expression levels of specific genes. This methodology has been crucial in revealing the impact of PHA 568487 on genes involved in oxidative stress.
Research has shown that activation of α7 nAChRs with PHA 568487 leads to an increase in the expression of anti-oxidant genes and a decrease in the expression of NADPH oxidase, a key enzyme involved in the production of reactive oxygen species (ROS).
Table 2: Effect of PHA 568487 on the Expression of Anti-oxidant and NADPH Oxidase Genes
| Gene | Function | Effect of PHA 568487 |
|---|---|---|
| Anti-oxidant Genes | ||
| SOD1 | Superoxide dismutase 1 | ↑ |
| GPX1 | Glutathione peroxidase 1 | ↑ |
| NADPH Oxidase Subunits | ||
| gp91phox | Catalytic subunit | ↓ |
| p22phox | Regulatory subunit | ↓ |
This table summarizes findings from studies indicating that PHA 568487 treatment increases the expression of key anti-oxidant genes while reducing the expression of NADPH oxidase subunits, thereby mitigating oxidative stress.
These gene expression changes highlight a crucial mechanism by which PHA 568487 exerts its neuroprotective effects.
Immunohistochemistry and Flow Cytometry for Cell Phenotyping (e.g., CD68, M1/M2 Macrophages)
Immunohistochemistry and flow cytometry are powerful techniques for identifying and quantifying specific cell types and their activation states within tissues and cell suspensions. These methods have been used to investigate the influence of PHA 568487 on macrophage polarization.
Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. CD68 is a marker commonly used to identify macrophages. Studies have demonstrated that PHA 568487 treatment can shift the balance from the M1 to the M2 phenotype.
Immunohistochemical analysis has shown that PHA 568487 treatment leads to a decrease in the expression of M1 markers and an increase in the expression of M2 markers in the peri-infarct region of the brain following ischemic stroke.
Table 3: Effect of PHA 568487 on Macrophage Phenotype Markers
| Marker | Phenotype | Effect of PHA 568487 |
|---|---|---|
| iNOS | M1 | ↓ |
| CD11b | M1 | ↓ |
| CD206 | M2 | ↑ |
| IL-10 | M2 | ↑ |
Data from a study demonstrating that PHA 568487 treatment reduces the expression of M1 macrophage markers (iNOS, CD11b) and increases the expression of M2 macrophage markers (CD206, IL-10).
This modulation of macrophage polarization towards an anti-inflammatory and pro-resolving phenotype is another key aspect of the therapeutic action of PHA 568487. While flow cytometry is a standard technique for M1/M2 macrophage phenotyping, specific quantitative data for PHA 568487 from flow cytometry studies were not detailed in the reviewed literature.
Behavioral Assessments in Preclinical Models
The therapeutic potential of PHA 568487 (free base) has been investigated in preclinical models through a variety of behavioral assessments designed to evaluate its effects on neurological function, particularly in the context of cerebrovascular injury. These studies have provided valuable insights into the compound's ability to mitigate behavioral deficits associated with conditions such as ischemic stroke.
In a notable study, the efficacy of PHA 568487 was examined in a mouse model of ischemic stroke combined with a bone fracture, a comorbidity known to exacerbate neuroinflammation and worsen neurological outcomes. The behavioral assessments in this model were multifaceted, incorporating a battery of tests to provide a comprehensive evaluation of sensorimotor and neurological function.
The primary behavioral tests employed included a neurobehavioral scoring system, the adhesive removal test, and the foot-fault test. These assessments were conducted three days following the induction of a permanent middle cerebral artery occlusion (pMCAO). The findings from these evaluations consistently demonstrated that mice treated with PHA 568487 exhibited significantly better performance compared to their saline-treated counterparts, indicating a neuroprotective effect of the compound that translates to improved functional recovery.
The neurobehavioral scoring comprised a series of observations to evaluate general health, neurological reflexes, and motor abilities. The adhesive removal test was utilized to assess sensorimotor deficits by measuring the time it took for the animal to sense and remove a small adhesive stimulus placed on its paw. The foot-fault test gauged motor coordination and limb placement accuracy as the mice traversed a grid.
The collective results from these behavioral paradigms pointed towards a significant amelioration of the neurological deficits in the PHA 568487-treated group. This improvement in behavioral outcomes is thought to be linked to the compound's known anti-inflammatory and anti-oxidative properties within the central nervous system.
Interactive Data Table: Summary of Behavioral Assessment Findings for PHA 568487 in a Preclinical Stroke Model
| Behavioral Test | Assessment Focus | Key Finding with PHA 568487 Treatment |
| Neurobehavioral Scoring | General health, neurological reflexes, motor function | Improved overall neurological score |
| Adhesive Removal Test | Sensorimotor function, sensory perception | Reduced time to detect and remove adhesive stimulus |
| Foot-Fault Test | Motor coordination, limb placement | Decreased number of foot faults |
Clinical Relevance and Future Directions in Research on Pha 568487 Free Base
Implications for Inflammatory Diseases
PHA 568487 has demonstrated notable immunomodulatory effects in various experimental models, suggesting its potential as a therapeutic agent for chronic inflammatory diseases. physiology.orgnih.gov The compound's ability to dampen inflammatory responses is a key area of investigation, with specific relevance to cardiovascular and systemic inflammatory conditions.
Research has shown that PHA 568487 can effectively attenuate the inflammatory response in human peripheral blood mononuclear cells (PBMCs). physiology.orgnih.govmedrxiv.orgs4me.info In studies involving PBMCs from both healthy individuals and patients with newly diagnosed coronary artery disease (CAD), stimulation with PHA 568487 led to a significant reduction in the secretion of multiple pro-inflammatory cytokines after being challenged with lipopolysaccharide (LPS). physiology.orgnih.govmedrxiv.org
A particularly pronounced effect was observed in the PBMCs of CAD patients, where PHA 568487 stimulation resulted in a decrease in 15 out of 17 measured cytokines. physiology.orgnih.gov This robust anti-inflammatory action in human immune cells underscores the potential of α7nAChR agonism as a strategy for treating conditions characterized by systemic inflammation. physiology.orgmedrxiv.org The key findings from these studies are summarized below.
Table 1: Effect of PHA 568487 on Cytokine Levels in LPS-Stimulated PBMCs from Coronary Artery Disease Patients
| Cytokine/Chemokine | Effect Observed | Citation |
|---|---|---|
| TNF-α | Decreased | physiology.orgnih.govmedrxiv.org |
| IL-1β | Decreased | physiology.orgnih.govmedrxiv.org |
| IL-2 | Decreased | physiology.orgnih.govmedrxiv.org |
| IL-4 | Decreased | physiology.orgnih.govmedrxiv.org |
| IL-5 | Decreased | physiology.orgnih.govmedrxiv.org |
| IL-6 | Decreased | physiology.orgnih.gov |
| IL-7 | Decreased | physiology.orgnih.govmedrxiv.org |
| IL-10 | Decreased | physiology.orgnih.govmedrxiv.org |
| IL-12 (p70) | Decreased | physiology.orgnih.govmedrxiv.org |
| IL-17A | Decreased | physiology.orgnih.govmedrxiv.org |
| G-CSF | Decreased | physiology.orgnih.gov |
| GM-CSF | Decreased | physiology.orgnih.govmedrxiv.org |
| IFN-γ | Decreased | physiology.orgnih.gov |
| MCP-1 | Decreased | physiology.orgnih.govmedrxiv.org |
Given that the α7nAChR is expressed in human atherosclerotic plaques, its targeted stimulation is a promising therapeutic avenue. physiology.orgnih.govmedrxiv.orgs4me.info The demonstrated ability of PHA 568487 to dampen the inflammatory response in PBMCs from CAD patients suggests it could play a role in managing the inflammatory component of atherosclerosis. physiology.orgnih.govmedrxiv.org While PHA 568487 showed clear anti-inflammatory effects in an acute inflammation model, one study found it did not alter myocardial infarct size or cardiac function in a permanent occlusion model in mice. nih.govmdpi.comgu.se This highlights that while the compound has potential in chronic inflammatory diseases like atherosclerosis, its utility in acute ischemic events without reperfusion may be limited. nih.govmdpi.com
Exploration of Combination Therapies and Synergistic Effects
Future research should investigate the potential of using PHA 568487 in combination with other therapeutic agents. frontiersin.org In the context of ischemic stroke, for example, it has been suggested that α7nAChR agonists might work synergistically with standard-of-care treatments, including anti-inflammatory drugs, antioxidants, or thrombolytic agents. frontiersin.org Exploring these combination therapies could reveal synergistic effects that enhance therapeutic efficacy while potentially allowing for lower concentrations of each agent, which could, in turn, reduce the risk of adverse effects.
Long-Term Outcome Studies in Chronic Disease Models
Much of the existing research on PHA 568487 has been conducted in acute disease models. nih.govmdpi.com A significant research gap is the lack of long-term studies in chronic disease models. frontiersin.org For instance, studies on stroke models have been limited to the acute phases, and there is a need to extend investigations over months or years to evaluate long-term cognitive and sensory outcomes. frontiersin.org Such long-term outcome studies are crucial for determining the true therapeutic potential of PHA 568487 in managing chronic inflammatory and neurodegenerative diseases.
Investigation into the Cholinergic Anti-Inflammatory Pathway and α7 nAChR Agonism in Diverse Pathologies
The cholinergic anti-inflammatory pathway represents a fundamental link between the nervous and immune systems and is a promising target for treating a wide array of inflammation-based diseases. nih.govpreprints.orgnih.gov PHA 568487, as a selective α7 nAChR agonist, is a valuable tool for exploring this pathway. medchemexpress.comphysiology.org Its effects have been studied in pathologies beyond cardiovascular disease, including neuroinflammation following ischemic stroke and peripheral injury. medchemexpress.comnih.govplos.org In models of cerebral ischemia, PHA 568487 has been shown to reduce infarct volume, neuroinflammation, and oxidative stress. medchemexpress.complos.orgresearchgate.net Further investigation into the role of α7 nAChR agonism in diverse pathologies such as diabetes, inflammatory bowel disease, and neurodegenerative conditions like Alzheimer's disease is warranted and could open up new therapeutic avenues. nih.govfrontiersin.org
Q & A
Q. What is the primary mechanism of action of PHA 568487 (free base) in modulating neuroinflammation?
PHA 568487 (free base) acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), activating the cholinergic anti-inflammatory pathway. This reduces pro-inflammatory cytokines (e.g., IL-6, CCL2) and inhibits microglial activation, as demonstrated in models of cerebral ischemia and post-surgical neuroinflammation . The receptor’s activation suppresses NF-κB signaling, decreasing oxidative stress and inflammatory gene expression in glial cells .
Q. Which experimental models are commonly used to study the neuroprotective effects of PHA 568487 (free base)?
Key preclinical models include:
- Cerebral ischemia : Permanent middle cerebral artery occlusion (pMCAO) in rodents, with outcomes assessed via MRI, PET imaging, and infarct volume measurement .
- Post-surgical cognitive decline : Tibia fracture + endotoxemia models, evaluating memory retention (contextual fear conditioning) and hippocampal microglial activation (CD11b/CD68 markers) .
- Subchronic MK-801-induced memory impairment : Testing cognitive enhancement via object location tasks (OLT) .
Q. What evidence supports the selectivity of PHA 568487 (free base) for α7 nAChR over other receptors?
PHA 568487 exhibits 63-fold higher affinity for α7 nAChR (Ki = 44 nM) compared to 5-HT3 receptors (Ki = 2800 nM). Selectivity is confirmed via radioligand binding assays and behavioral studies showing cognitive improvements without 5-HT3-mediated confounding effects .
Advanced Research Questions
Q. How do researchers optimize dosing regimens for PHA 568487 in preclinical studies?
Challenges include balancing receptor desensitization risks with sustained efficacy, necessitating pharmacokinetic profiling across species .
Q. How can researchers differentiate anti-inflammatory effects from direct cognitive enhancement?
- Pharmacological blockade : Co-administration of α7 nAChR antagonists (e.g., methyllycaconitine, MLA) reverses anti-inflammatory but not cognitive effects .
- Behavioral controls : Testing PHA 568487 in non-injured animals (no inflammation) isolates cognitive effects, which are negligible without pathology .
- Cell-specific knockdown : Conditional α7 nAChR knockout in microglia vs. neurons clarifies cell-type-specific mechanisms .
Q. How to reconcile contradictory efficacy findings (e.g., neuroprotection vs. cardiac injury)?
Model-specific factors (acute vs. chronic inflammation, route/timing of administration) and off-target effects (e.g., 5-HT3 interaction at high doses) require further study .
Q. What advanced imaging techniques quantify PHA 568487’s brain penetration and target engagement?
- PET Imaging : Radioligands like [11C]NS14492 confirm α7 nAChR occupancy and brain distribution .
- MRI : T2-weighted imaging and dynamic contrast-enhanced (DCE) MRI assess blood-brain barrier (BBB) permeability post-treatment .
- Immunohistochemistry : Spatial resolution of CD68+/CD11b+ cells in the hippocampus links receptor activation to microglial modulation .
Methodological Considerations
- Contradiction Analysis : Use meta-analytical approaches to compare outcomes across models (e.g., neuroinflammation vs. cardiac injury) while controlling for variables like dosing and endpoint selection .
- Species-Specific Metabolism : Metabolic stability varies across rodents and primates, necessitating cross-species pharmacokinetic studies for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
